![molecular formula C7H10O2 B14254594 8-Oxabicyclo[5.1.0]octan-4-one CAS No. 420787-45-7](/img/structure/B14254594.png)
8-Oxabicyclo[5.1.0]octan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Oxabicyclo[510]octan-4-one is a bicyclic organic compound with the molecular formula C7H10O2 It is characterized by a unique structure that includes an oxygen atom incorporated into a bicyclic ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Oxabicyclo[5.1.0]octan-4-one can be achieved through several methods. One efficient method involves the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the preparation of enantiomerically pure this compound under mild reaction conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions, using cost-effective reagents, and implementing efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
8-Oxabicyclo[5.1.0]octan-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can participate in tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol cyclization reactions .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include tempo oxoammonium tetrafluoroborate (T+BF4−) and zinc bromide (ZnBr2) for oxidation and rearrangement reactions . These reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol cyclization reaction yields 8-oxabicyclo[3.2.1]octanes and their analogs .
Aplicaciones Científicas De Investigación
8-Oxabicyclo[5.1.0]octan-4-one has several scientific research applications across various fields:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-catalyzed reactions and biological pathways.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of novel pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 8-Oxabicyclo[5.1.0]octan-4-one involves its interaction with various molecular targets and pathways. The compound’s reactivity is influenced by the presence of the oxygen atom in the bicyclic ring system, which can participate in nucleophilic and electrophilic reactions. The specific pathways and targets depend on the context of its application, such as in enzyme-catalyzed reactions or synthetic transformations.
Comparación Con Compuestos Similares
8-Oxabicyclo[5.1.0]octan-4-one can be compared with other similar bicyclic compounds, such as 8-oxabicyclo[3.2.1]octane and 11-oxatricyclo[5.3.1.0]undecane These compounds share structural similarities but differ in their ring sizes and the positioning of the oxygen atom The unique structure of 8-Oxabicyclo[51
Propiedades
Número CAS |
420787-45-7 |
|---|---|
Fórmula molecular |
C7H10O2 |
Peso molecular |
126.15 g/mol |
Nombre IUPAC |
8-oxabicyclo[5.1.0]octan-4-one |
InChI |
InChI=1S/C7H10O2/c8-5-1-3-6-7(9-6)4-2-5/h6-7H,1-4H2 |
Clave InChI |
JYNJEHKETRJGQH-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)CCC2C1O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


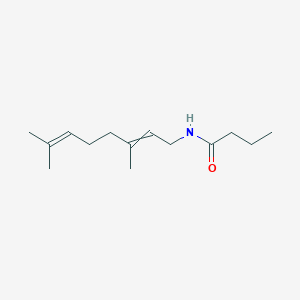
![Dimethyl 2,2'-[(4-amino-1,2-phenylene)bis(oxy)]diacetate](/img/structure/B14254530.png)
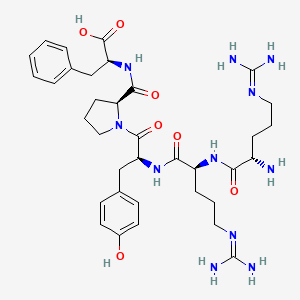

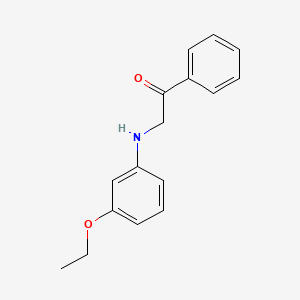
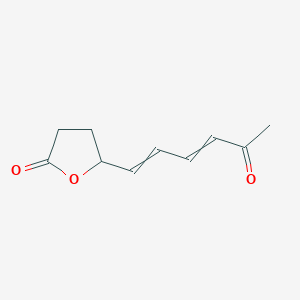
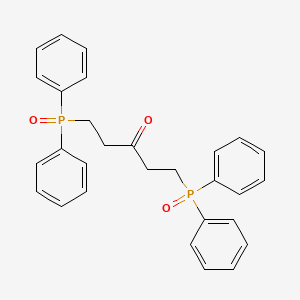
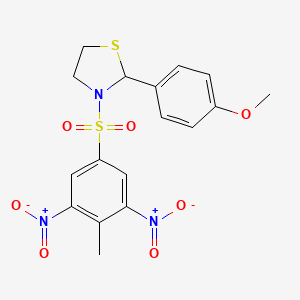

![Tributyl[(2-chlorophenyl)methyl]stannane](/img/structure/B14254589.png)
![(2S)-2-[(4-Hydroxybenzoyl)oxy]butanedioic acid](/img/structure/B14254598.png)
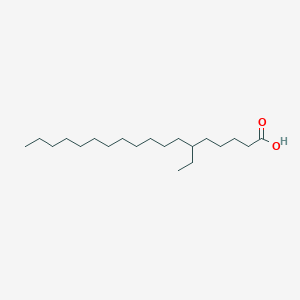
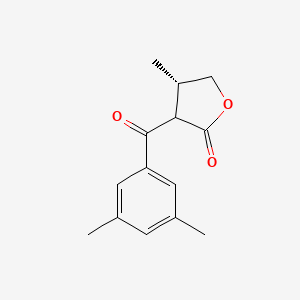
![2-[(4-chlorophenyl)sulfonylamino]-N-[(3-nitrophenyl)methylideneamino]benzamide](/img/structure/B14254619.png)
